硫酸キニーネ

概要

説明

硫酸キニーネは、Cinchona succirubra、Cinchona officinalis、Cinchona calisaya、Cinchona ledgerianaなど、さまざまなキナノキ属の樹皮から得られる天然アルカロイドです 。 歴史的にマラリアの治療に重要な役割を果たしており、また、トニックウォーターにも使用されている苦味で知られています .

2. 製法

合成ルートと反応条件: 硫酸キニーネは通常、キナノキの樹皮から得られます。抽出プロセスには、いくつかの手順が含まれます。

樹皮の採取と乾燥: 樹皮を採取して乾燥させます。

抽出: 乾燥した樹皮をエタノールやクロロホルムなどの溶媒を使用して抽出します。

精製: 粗抽出物を結晶化またはその他の精製技術によって精製してキニーネを分離します。

硫酸塩の形成: 精製されたキニーネを硫酸と反応させて硫酸キニーネを生成します.

工業生産方法: 硫酸キニーネの工業生産は、同様の手順を大規模で行います。プロセスには以下が含まれます。

大規模抽出: 工業用溶媒と機器を使用して樹皮からキニーネを抽出します。

精製: クロマトグラフィーなどの高度な精製技術を使用します。

硫酸塩への変換: 精製されたキニーネを硫酸と反応させて硫酸キニーネを生成します.

作用機序

硫酸キニーネは、寄生虫がヘモグロビンを消化する能力を阻害することによって効果を発揮します。寄生虫によるヘモグロビン消化の毒性生成物であるβ-ヘマチン(ヘモゾイン)の形成を阻害します。 これにより、寄生虫内に毒性のヘムが蓄積され、最終的に寄生虫が死滅します 。 硫酸キニーネは、寄生虫の核酸とタンパク質合成にも影響を与えます .

類似化合物:

キニーネ: キナノキ属のアルカロイドであり、マラリアに対する抗マラリア作用は似ていますが、薬物動態は異なります。

クロロキン: 作用機序が異なる合成抗マラリア薬。

アルテミシニン: ヨモギから得られる最新の抗マラリア薬.

硫酸キニーネの独自性: 硫酸キニーネは、天然由来であり、マラリア治療における歴史的意義がある点が特徴です。 合成薬とは異なり、長年の使用歴があり、何世紀にもわたるマラリア対策の礎となっています .

科学的研究の応用

硫酸キニーネは、科学研究において幅広い用途があります。

化学: 不斉合成においてキラル触媒として使用されます。

生物学: 細胞プロセスに対する影響と、蛍光特性による蛍光顕微鏡におけるツールとして研究されています.

生化学分析

Biochemical Properties

Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .

Cellular Effects

Quinine sulfate has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .

Molecular Mechanism

Quinine sulfate exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .

Temporal Effects in Laboratory Settings

The effects of quinine sulfate change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .

Dosage Effects in Animal Models

In animal models, the effects of quinine sulfate vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinine sulfate is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .

Transport and Distribution

Quinine sulfate is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .

Subcellular Localization

Quinine sulfate localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .

準備方法

Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of cinchona trees. The extraction process involves several steps:

Bark Collection and Drying: The bark is collected and dried.

Extraction: The dried bark is then subjected to extraction using solvents like ethanol or chloroform.

Purification: The crude extract is purified through crystallization or other purification techniques to isolate quinine.

Formation of Sulfate Salt: The purified quinine is then reacted with sulfuric acid to form quinine sulfate.

Industrial Production Methods: Industrial production of quinine sulfate follows similar steps but on a larger scale. The process involves:

Large-scale Extraction: Using industrial solvents and equipment to extract quinine from the bark.

Purification: Employing advanced purification techniques like chromatography.

Conversion to Sulfate: Reacting the purified quinine with sulfuric acid to produce quinine sulfate.

化学反応の分析

反応の種類: 硫酸キニーネは、以下のものを含むさまざまな化学反応を起こします。

酸化: キニーネは酸化されてキノン誘導体を生成できます。

還元: 還元反応により、キニーネをジヒドロキニーネに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化生成物: キノン誘導体。

還元生成物: ジヒドロキニーネ。

置換生成物: さまざまな置換キニーネ誘導体.

類似化合物との比較

Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.

Chloroquine: A synthetic antimalarial drug with a different mechanism of action.

Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.

Uniqueness of Quinine Sulfate: Quinine sulfate is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .

特性

CAS番号 |

6119-70-6 |

|---|---|

分子式 |

C40H52N4O9S |

分子量 |

764.9 g/mol |

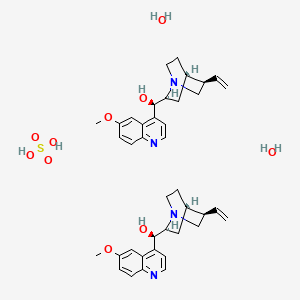

IUPAC名 |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

InChIキー |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

不純物 |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

異性体SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |

正規SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |

外観 |

Solid powder |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

Key on ui other cas no. |

207671-44-1 |

物理的記述 |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

6183-68-2 6485-42-3 |

賞味期限 |

>2 years if stored properly |

溶解性 |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。